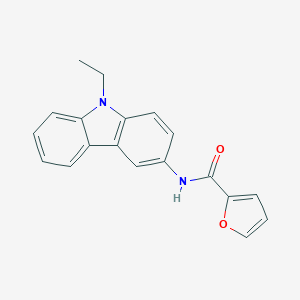

N-(9-ethyl-9H-carbazol-3-yl)-2-furamide

Description

N-(9-Ethyl-9H-carbazol-3-yl)-2-furamide is a carbazole-derived compound characterized by a 9-ethyl-substituted carbazole core linked to a 2-furamide group at the 3-position. Carbazole derivatives are renowned for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties .

Properties

Molecular Formula |

C19H16N2O2 |

|---|---|

Molecular Weight |

304.3g/mol |

IUPAC Name |

N-(9-ethylcarbazol-3-yl)furan-2-carboxamide |

InChI |

InChI=1S/C19H16N2O2/c1-2-21-16-7-4-3-6-14(16)15-12-13(9-10-17(15)21)20-19(22)18-8-5-11-23-18/h3-12H,2H2,1H3,(H,20,22) |

InChI Key |

BMWOLMXPIMAROR-UHFFFAOYSA-N |

SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C4=CC=CC=C41 |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C4=CC=CC=C41 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-furamide typically involves the reaction of 9-ethyl-9H-carbazole with furan-2-carboxylic acid or its derivatives. One common method includes the following steps:

Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.

Synthesis of 9-ethyl-9H-carbazol-3-carbaldehyde: This intermediate is prepared by treating 9-ethyl-9H-carbazole with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.

Coupling with furan-2-carboxylic acid: The final step involves coupling 9-ethyl-9H-carbazol-3-carbaldehyde with furan-2-carboxylic acid in the presence of a suitable catalyst, such as acetic acid.

Industrial Production Methods

Industrial production methods for N-(9-ethyl-9H-carbazol-3-yl)-2-furamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)-2-furamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like manganese dioxide.

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

Substitution: The furan ring can participate in electrophilic substitution reactions, while the carbazole moiety can undergo nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Manganese dioxide in acetone at room temperature.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.

Major Products

Oxidation: Formation of oxidized derivatives of the furan ring.

Reduction: Formation of reduced derivatives of the carbazole moiety.

Substitution: Formation of substituted carbazole or furan derivatives.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-2-furamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-furamide involves its interaction with molecular targets and pathways. Carbazole derivatives are known to inhibit pro-inflammatory cytokine synthesis, activator protein-1 (AP-1) activity, and epidermal growth factor receptor (EGFR) activation . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbazole derivatives exhibit structural and functional diversity depending on substituents. Below is a systematic comparison of N-(9-ethyl-9H-carbazol-3-yl)-2-furamide with structurally or functionally related compounds.

Table 1: Structural and Functional Comparison

Key Findings

Antimicrobial Activity: The phenoxyacetamide derivative (Table 1) exhibits potent antifungal activity by targeting fungal plasma membrane ATPases, suggesting that carbazole amides with electron-rich aromatic groups enhance membrane interaction . In contrast, bis(benzofuroyl)-carbazoles show activity against Gram-positive bacteria, likely due to planar benzofuran moieties enabling DNA intercalation . N-(9-Ethyl-9H-carbazol-3-yl)-2-furamide’s furamide group, being smaller than benzofuroyl, may limit steric hindrance but reduce DNA binding efficacy.

Enzyme Inhibition: AF3442, a benzamide derivative, inhibits microsomal prostaglandin E synthase-1 (IC₅₀ = 0.8 μM) via hydrophobic interactions with the benzamide’s trifluoromethyl group . AJ2-31, a butyramide-benzimidazole hybrid, targets SLC15A4 transporters, indicating that carbazole-linked amides with bulky substituents enhance target specificity .

Photophysical Properties: Triphenylamine-pyrimidine derivatives outperform 9-ethylcarbazole analogs in fluorescence quantum yield (Φ = 0.86 vs. <0.5 for carbazoles) due to stronger electron-donating effects . Bis(benzofuroyl)-carbazoles exhibit red-shifted emission (λₑₘ = 450 nm) compared to monosubstituted analogs, suggesting that the 2-furamide group in the target compound may offer moderate Stokes shifts suitable for bioimaging .

Synthetic Accessibility: Carbazole amides are typically synthesized via nucleophilic substitution (e.g., coupling chloroacetamide intermediates with phenols or amines) . The 2-furamide group’s introduction may require milder conditions than benzofuroyl or benzimidazole derivatives, which involve multi-step cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.